

GSK761: A Highly Selective Probe for the SP140 Bromodomain

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Compound of Interest

Compound Name: GSK761

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A Comparative Guide for Researchers

GSK761 has emerged as the first small molecule inhibitor targeting the bromodomain of SP140, a protein implicated in inflammatory diseases such as Crohn's disease.^{[1][2]} This guide provides a comprehensive comparison of **GSK761**'s selectivity for SP140 over other bromodomains, supported by experimental data and detailed protocols to assist researchers in their investigations of SP140 function.

High-Affinity Binding and Potent Inhibition of SP140

GSK761 demonstrates potent and high-affinity binding to the SP140 bromodomain. Biochemical assays have quantified this interaction, revealing a dissociation constant (Kd) of 41.07 ± 1.42 nM and an IC₅₀ of 77.79 ± 8.27 nM in competitive binding assays.^{[1][3]} This strong binding affinity translates to effective inhibition of SP140 function in cellular contexts.

Parameter	Value	Assay Method
Dissociation Constant (Kd)	41.07 ± 1.42 nM	Fluorescence Polarization (FP) Binding Assay
IC ₅₀	77.79 ± 8.27 nM	Competitive FP Binding Assay

Table 1: Binding Affinity and Potency of GSK761 for SP140^{[1][3]}

Exceptional Selectivity Across the Bromodomain Family

A critical attribute of a chemical probe is its selectivity for the intended target over other related proteins. **GSK761** exhibits remarkable selectivity for SP140 when profiled against a broad panel of bromodomain-containing proteins (BCPs). The BROMOscan® assay, a competitive binding assay, was utilized to assess the specificity of **GSK761**. The results demonstrate that while **GSK761** potently binds to SP140, it shows minimal interaction with other bromodomains, with low-affinity binding detected only at concentrations exceeding 21,000 nM.^[1] This high degree of selectivity minimizes the risk of off-target effects, making **GSK761** a reliable tool for elucidating the specific roles of SP140.

Bromodomain Family	Interaction with GSK761
SP140	High Affinity (Kd = 41.07 nM)
Other BCPs	Low Affinity (Binding detected at >21,000 nM)

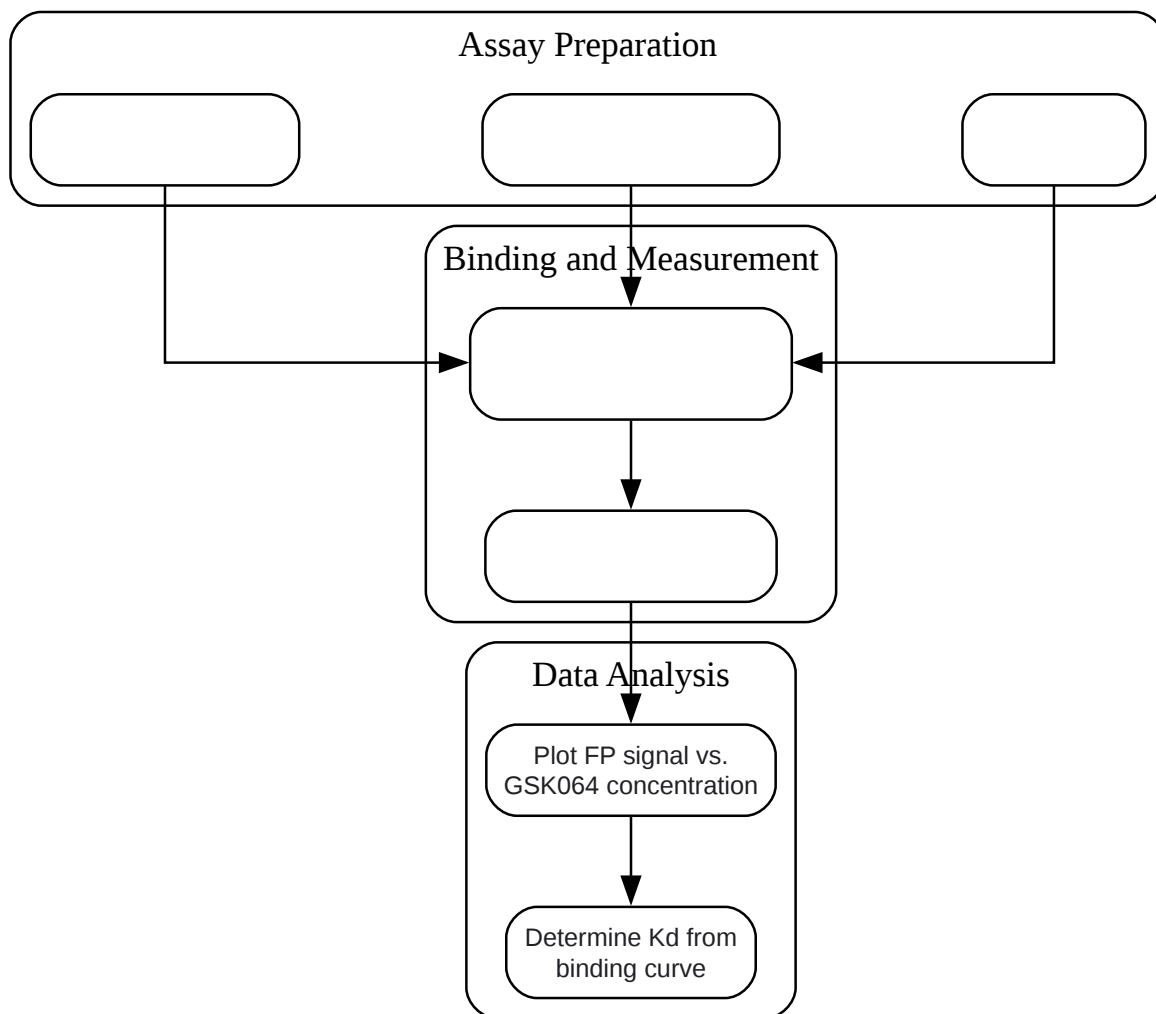
Table 2: Selectivity Profile of GSK761^[1]

Experimental Methodologies

The following protocols are key to characterizing the binding and selectivity of **GSK761**.

Fluorescence Polarization (FP) Binding Assay

This assay quantitatively determines the binding affinity between **GSK761** and the SP140 bromodomain.

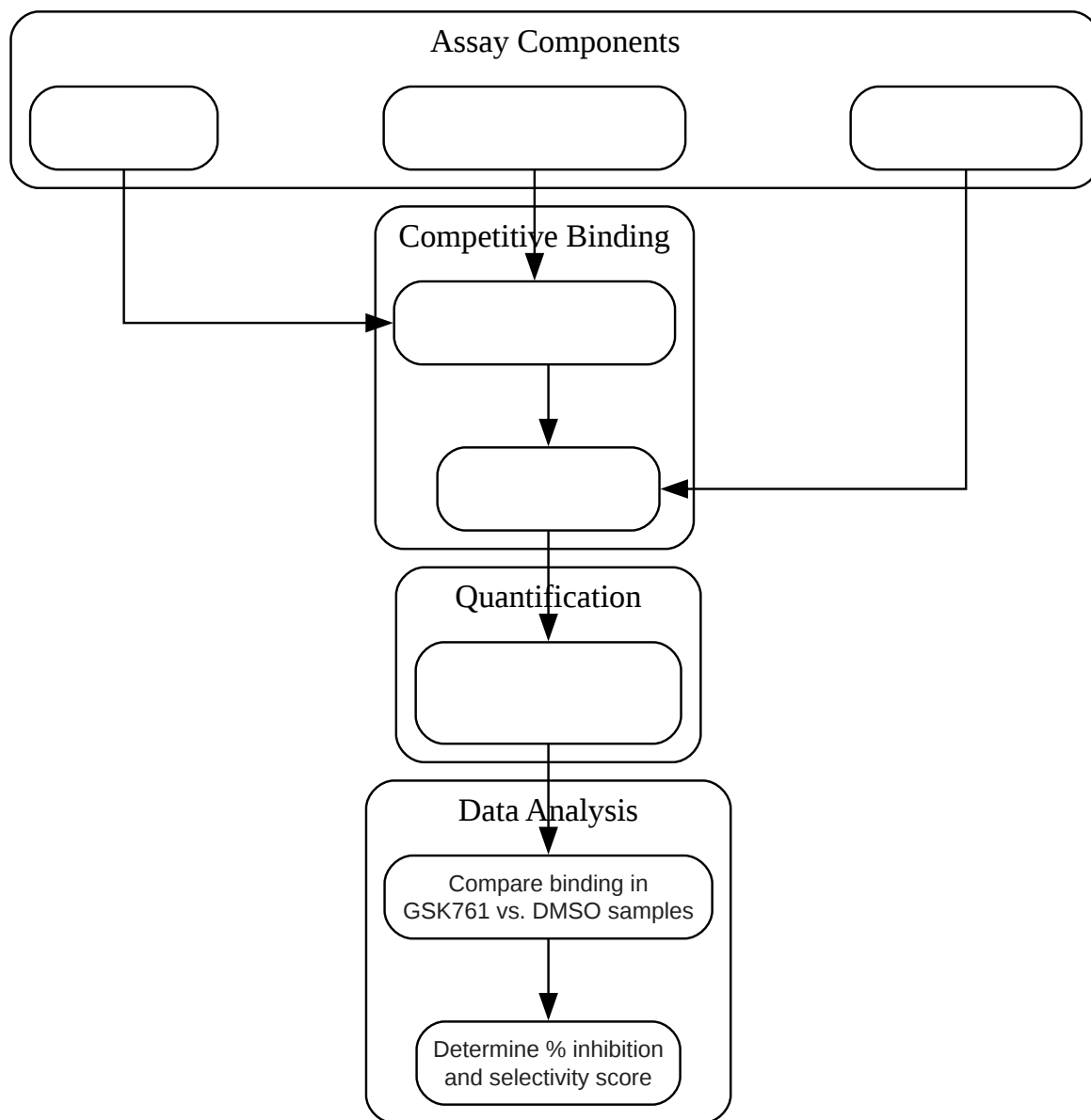


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Caption: Workflow for Fluorescence Polarization Binding Assay.

BROMOscan® Selectivity Assay

This assay assesses the selectivity of **GSK761** against a large panel of bromodomains.



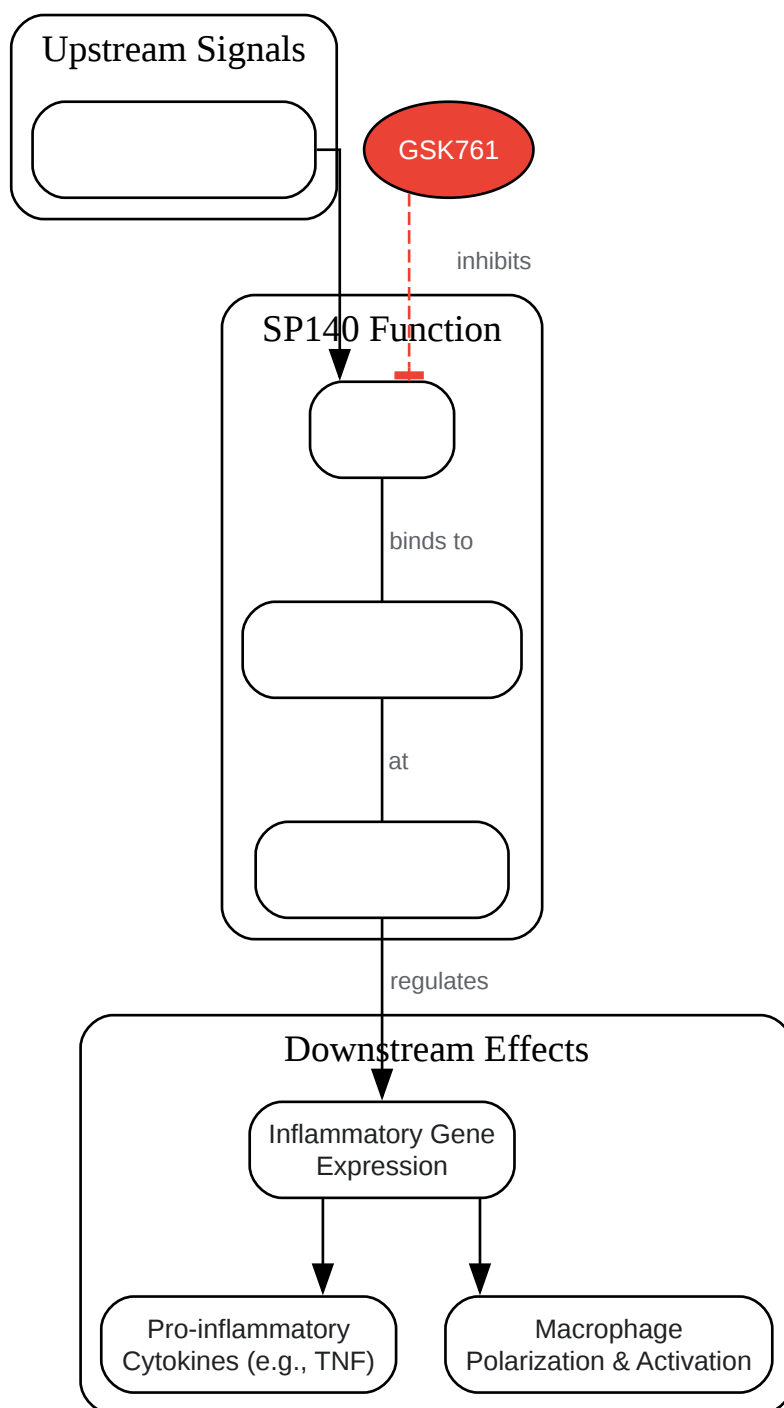
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Caption: BROMOScan® Experimental Workflow.

SP140 Signaling and Function

SP140 is an epigenetic reader protein predominantly expressed in immune cells that plays a crucial role in regulating inflammatory responses.[1][4] It functions by binding to acetylated

histones at transcriptional start sites and enhancer regions of genes involved in inflammation, thereby controlling their expression.[1][2] Inhibition of SP140 with **GSK761** has been shown to reduce the expression of pro-inflammatory cytokines and modulate macrophage function, highlighting its potential as a therapeutic target for inflammatory diseases.[1][2][5] Recent studies have also implicated SP140 in the regulation of the PI3K/AKT and STAT1 signaling pathways.[6][7]



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Caption: Simplified SP140 Signaling Pathway.

In conclusion, **GSK761** is a highly selective and potent inhibitor of the SP140 bromodomain. Its well-characterized binding profile and minimal off-target activity make it an invaluable tool for

dissecting the biological functions of SP140 in health and disease.

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